molecular formula C13H10FNO2 B7966057 2-(3-Fluoro-6-methoxybenzoyl)pyridine

2-(3-Fluoro-6-methoxybenzoyl)pyridine

Cat. No.: B7966057
M. Wt: 231.22 g/mol
InChI Key: POSOXNFUCMZCGO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methoxybenzoyl)pyridine is a sophisticated fluorinated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The strategic incorporation of fluorine adjacent to a methoxy group on the benzoyl ring and its conjugation with a pyridine nucleus is intended to significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and bioavailability . Molecules featuring fluorinated pyridine scaffolds are of immense interest due to their prevalence in pharmaceuticals and agrochemicals, and they frequently serve as key intermediates in the synthesis of complex active molecules . This compound is envisioned as a valuable chemical intermediate for constructing diverse compound libraries. Its potential applications include serving as a ligand precursor in catalytic systems, a building block for the development of organic electronic materials, and a core structure in the design of bioactive molecules. The presence of multiple functional groups makes it a versatile synthon for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use by qualified researchers in controlled laboratory environments.

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-6-5-9(14)8-10(12)13(16)11-4-2-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSOXNFUCMZCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated and Methoxy Substituted Pyridine Derivatives

The chemical personality of 2-(3-Fluoro-6-methoxybenzoyl)pyridine is largely defined by the presence of both a fluorine atom and a methoxy (B1213986) group on the benzoyl ring, which is attached to a pyridine (B92270) core. The introduction of these specific substituents into aromatic and heteroaromatic systems is a well-established strategy in medicinal chemistry and materials science.

The incorporation of fluorine into small molecules can profoundly influence their physicochemical and pharmacokinetic properties. nih.govresearchgate.net The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govbohrium.com Furthermore, fluorine substitution can alter the acidity or basicity of nearby functional groups, which in turn can affect a molecule's binding affinity to biological targets and its membrane permeability. nih.govbohrium.com In the context of pyridine derivatives, fluorination is a common strategy to modulate biological activity and improve drug-like properties. researchgate.netmdpi.com For instance, fluorinated pyridines are key components in a range of pharmaceuticals and agrochemicals. nih.govgoogle.com

The methoxy group (-OCH3) is another prevalent feature in bioactive compounds. It can act as a hydrogen bond acceptor and influence the conformation of a molecule through steric and electronic effects. The presence of a methoxy group can impact a compound's solubility, lipophilicity, and metabolic profile. In drug design, it is often used to fine-tune the properties of a lead compound to optimize its efficacy and safety. The combination of both fluoro and methoxy substituents on a single scaffold, as seen in this compound, allows for a multi-faceted modulation of its chemical properties.

To illustrate the properties of related structures, the following table presents data for known substituted pyridines.

Property2-Fluoro-6-methoxypyridine sigmaaldrich.comthermofisher.com2-Fluoro-6-(trifluoromethyl)pyridine nih.gov3-Bromo-2-fluoro-6-methoxypyridine nih.gov
CAS Number 116241-61-394239-04-0Not Available
Molecular Formula C6H6FNOC6H3F4NC6H5BrFNO
Molecular Weight 127.12 g/mol 165.09 g/mol 206.01 g/mol
Appearance LiquidNot AvailableNot Available
IUPAC Name 2-fluoro-6-methoxypyridine2-fluoro-6-(trifluoromethyl)pyridine3-bromo-2-fluoro-6-methoxypyridine

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

Significance of Benzoylpyridine Scaffolds in Advanced Organic Synthesis and Ligand Design

Strategic Synthesis of Key Precursors

The successful synthesis of the target compound is highly dependent on the availability and purity of its key precursors. These include appropriately substituted benzoic acid derivatives and functionalized pyridine moieties.

The 3-fluoro-6-methoxybenzoic acid moiety is a critical component. Its synthesis often begins with precursors like 3-fluoro-6-nitrobenzoic acid or other readily available fluorinated aromatics. One common strategy involves the methylation of a corresponding hydroxybenzoic acid. sciencemadness.org For instance, 3-hydroxybenzoic acid can be methylated to produce 3-methoxybenzoic acid. sciencemadness.org A similar approach can be envisioned for the fluorinated analog.

Another route involves the functionalization of simpler fluorinated benzene (B151609) derivatives. For example, 2-bromo-4-fluoro-6-methoxybenzoic acid can be synthesized from 2-fluoro-5-nitrile derivatives through a sequence of nitration, reduction, and bromination. While not the exact precursor, this demonstrates the multi-step strategies often required to introduce the desired substitution pattern.

A general method for preparing aromatic carboxylic acids involves the reaction of arylboronic acids with acetyl acetate (B1210297) in the presence of a copper(I) iodide catalyst and potassium carbonate. chemicalbook.com This could potentially be applied to a suitably substituted fluorinated and methoxylated arylboronic acid.

The introduction of a methoxy group onto a benzene ring is a well-established transformation in organic synthesis. A common industrial method for producing methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid. sciencemadness.org Another approach is through the use of Grignard reagents prepared from haloanisoles, such as 3-chloroanisole. sciencemadness.org

The pyridine ring must be activated or functionalized to facilitate the subsequent acylation or cross-coupling reaction. Direct acylation of pyridine is often challenging due to the electron-deficient nature of the ring, which is further deactivated upon N-acylation. youtube.com Therefore, indirect methods are typically employed.

One common strategy is the preparation of 2-halopyridines, such as 2-bromopyridine (B144113) or 2-iodopyridine (B156620), which can then be used in various cross-coupling reactions. nih.govclaremont.edunih.govacs.org These can be converted into organometallic reagents like Grignard reagents or organolithium species. nih.govacs.orggoogle.com For example, 2-iodopyridine can be reacted with isopropylmagnesium chloride-lithium chloride to form the corresponding Grignard reagent in situ. nih.govacs.org

Another important precursor is 2-cyanopyridine (B140075). This can be synthesized through various methods, including the reaction of cyanogen (B1215507) with butadiene google.com or the direct cyanation of pyridine after treatment with nitric acid and trifluoroacetic anhydride. thieme-connect.de The cyano group can then be reacted with a Grignard or organolithium reagent to form a ketone after hydrolysis. sioc-journal.cn

Carbon-Carbon Bond Formation through Acylation and Cross-Coupling Reactions

The central step in the synthesis of this compound is the formation of the carbonyl bridge between the two aromatic rings. This is typically achieved through acylation or transition-metal-catalyzed cross-coupling reactions.

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring. youtube.comwikipedia.orgorganic-chemistry.org However, variations of this reaction can be employed. For instance, acylation can sometimes be achieved with highly reactive acylating agents or by using pre-functionalized pyridines. While direct acylation is problematic, related methods involving organometallic reagents are more successful.

A powerful method for ketone synthesis involves the reaction of an organolithium reagent with a carboxylic acid. wikipedia.orgmasterorganicchemistry.comaklectures.com In this approach, two equivalents of an organolithium reagent derived from a functionalized pyridine (e.g., 2-lithiopyridine) would react with 3-fluoro-6-methoxybenzoic acid to form the desired ketone after an acidic workup. masterorganicchemistry.comaklectures.com This method is often preferred over the use of Grignard reagents for this specific transformation. wikipedia.org

Alternatively, the reaction of a Grignard reagent with a pyridine-2-carbonitrile (B1142686) (2-cyanopyridine) derivative can yield a ketone upon hydrolysis. sioc-journal.cn This would involve preparing the Grignard reagent from a 3-fluoro-6-methoxy-halobenzene and reacting it with 2-cyanopyridine.

Palladium-catalyzed cross-coupling reactions are highly versatile and widely used for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com To synthesize the target compound, one could couple a 2-pyridylboronic acid derivative with 3-fluoro-6-methoxybenzoyl chloride. Alternatively, 2-halopyridine could be coupled with a boronic acid derived from the fluorinated benzene moiety. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids has also been reported as a method for generating 2-arylpyridines. claremont.edu

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.orgthermofisher.comorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 2-(trialkylstannyl)pyridine with 3-fluoro-6-methoxybenzoyl chloride. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com A variation, the Stille-carbonylative cross-coupling, uses carbon monoxide to form the ketone bridge. wikipedia.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate, also catalyzed by palladium or nickel. researchgate.nettandfonline.comtandfonline.comwikipedia.orgorganic-chemistry.org This method is known for its high reactivity and the ability to couple different types of carbon atoms. wikipedia.org The synthesis could proceed by reacting a 2-pyridylzinc halide with 3-fluoro-6-methoxybenzoyl chloride, or an organozinc reagent derived from the fluorinated benzene ring with a 2-halopyridine followed by carbonylation.

The following table summarizes some of the key cross-coupling reactions that can be adapted for the synthesis of the target compound and its analogs.

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Features
Suzuki Arylboronic acid/esterAryl halide/triflate, Acyl chloridePd(0) complexMild conditions, commercially available reagents. nih.govyoutube.com
Stille OrganostannaneAryl halide/triflate, Acyl chloridePd(0) complexTolerates a wide range of functional groups, but tin reagents are toxic. wikipedia.orgthermofisher.comorganic-chemistry.org
Negishi Organozinc reagentAryl halide/triflate, Acyl chloridePd(0) or Ni complexHigh reactivity, broad scope. researchgate.netwikipedia.orgorganic-chemistry.org

Alternative Metal-Mediated and Metal-Free Coupling Approaches

While traditional transition-metal-catalyzed cross-coupling reactions are staples in forming C-C bonds, significant research has been devoted to developing alternative methods that offer different reactivity, milder conditions, or avoid the use of expensive and potentially toxic heavy metals.

Metal-Mediated Approaches: Processes for preparing benzoylpyridines can utilize Lewis acid catalysts instead of transition metals. For instance, the reaction of 2-cyanopyridine with a substituted benzene, such as veratrole (1,2-dimethoxybenzene), in the presence of a Lewis acid like aluminum chloride, serves as a pathway to produce dimethoxybenzoyl)pyridines. google.com This approach, known as the Friedel-Crafts acylation, can be adapted for appropriately substituted fluoro-methoxy-benzenes to generate the desired scaffold.

Metal-Free Approaches: The development of transition-metal-free coupling reactions represents a significant advance in sustainable chemistry. cas.cn These reactions often proceed through radical, anionic, or aryne pathways.

One innovative metal-free method is the photocatalytic reductive arylation between aromatic aldehydes and cyanopyridines. This process, driven by light (e.g., 365 nm) and a single electron transfer (SET) agent like diisopropylethylamine (DIPEA), can couple various aldehydes with cyanopyridines. nih.gov The initial product is an alcohol, which is then oxidized in a subsequent step to the ketone. nih.gov This two-step, one-pot flow process is efficient and avoids metal catalysts entirely. nih.gov

Another strategy involves the coupling of aryl halides with arylstannanes, which can be promoted by simple salts like LiCl in DMF, circumventing the need for a transition-metal catalyst. fiu.edu Similarly, the reaction between polyfluorinated arenes and masked aryl nucleophiles, such as N-aryl-N'-silyldiazenes, can proceed via a fluoride-promoted nucleophilic aromatic substitution (SNAr) at room temperature, offering excellent chemoselectivity. nih.gov For pyridine systems, desulfinative cross-coupling of 2-pyridyl sulfonates with organolithium reagents provides a mild, transition-metal-free route to 2-substituted pyridines. scholaris.ca

Regioselective Introduction and Manipulation of Substituents

The precise placement of fluoro and methoxy groups on the benzoyl ring is critical for the identity and properties of the target molecule. This requires highly controlled and regioselective synthetic methods.

Controlled Fluorination Strategies on Aromatic Rings

Introducing a fluorine atom at a specific position on an aromatic ring is a common challenge in medicinal chemistry. Electrophilic fluorinating agents are often employed for this purpose. Reagents like Selectfluor (F-TEDA-BF4) are widely used for the regioselective fluorination of electron-rich aromatic and heteroaromatic rings. mdpi.comschenautomacao.com.br The directing effect of existing substituents on the ring is paramount. For a precursor molecule, the position of fluorination would be guided by the activating or deactivating nature of the groups already present. For example, in some systems, an N-lone pair's electron-donating effect can override the influence of other substituents to direct the electrophilic fluorination. mdpi.com

Another approach involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H2O) for the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which can serve as precursors to fluorinated aromatic compounds. nih.gov In some cases, fluorination is achieved via nucleophilic substitution, such as a halogen exchange (Halex) reaction, where a chloro or nitro group is displaced by a fluoride ion, often from a source like KF or anhydrous hydrogen fluoride. mdpi.comgoogle.comgoogle.com

Selective Methoxy Group Installation and Transformation

The installation of a methoxy group onto an aromatic ring can be achieved through several methods. A common strategy is the Williamson ether synthesis, where a phenoxide, generated from the corresponding phenol (B47542), is reacted with a methylating agent like methyl iodide or dimethyl sulfate.

For aryl halides, copper-catalyzed methoxylation reactions have been developed. Using a simple cuprous halide catalyst, such as CuI, along with a suitable ligand, allows for the methoxylation of various aryl and heteroaryl halides. google.com This method is advantageous as it often proceeds under milder conditions and tolerates a range of functional groups. google.com Palladium-catalyzed methods have also been reported to be highly efficient for the methoxylation of (hetero)aryl halides under mild conditions. google.com

Transformation of the methoxy group is also a key synthetic handle. O-demethylation, the conversion of the methoxy group to a hydroxyl group, is a common transformation. This can be accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). google.com This conversion is significant in metabolic studies and can alter the molecule's biological activity and pharmacodynamic interactions. nih.gov

Derivatization Chemistry for Structural Exploration

To explore the structure-activity relationships (SAR) of this compound, chemists can synthesize a library of related analogs by modifying either the pyridine ring or the substituted benzoyl moiety.

Functionalization of the Pyridine Nucleus

The pyridine ring is a versatile nucleus for derivatization. Due to its electron-deficient nature, it is susceptible to nucleophilic attack, particularly when activated. However, electrophilic substitution is also possible, though it typically requires harsh conditions and directs to the 3-position.

N-Oxidation and Subsequent Reactions: The nitrogen atom can be oxidized to an N-oxide, which activates the ring for both electrophilic and nucleophilic substitution, often at the 2- and 4-positions.

Nitration: Benzoylpyridines can be nitrated, introducing a nitro group onto the pyridine ring, which can then be reduced to an amino group, providing a point for further functionalization. google.com

Halogenation: Direct halogenation of the pyridine ring can be achieved, providing a handle for cross-coupling reactions to introduce new aryl or alkyl groups.

C-H Activation: Modern methods allow for the direct C-H functionalization of pyridines, often using transition-metal catalysts, to form new C-C or C-heteroatom bonds, although regioselectivity can be a challenge.

Modification of the Substituted Benzoyl Moiety

The benzoyl portion of the molecule offers several sites for modification to probe its role in biological interactions.

Modification of the Methoxy Group: As mentioned, the methoxy group can be cleaved to the corresponding phenol. google.com This phenol can then be re-alkylated with different alkyl groups to explore the effect of steric bulk or chain length at this position.

Modification of the Fluoro Group: While the C-F bond is generally robust, nucleophilic aromatic substitution can replace the fluorine atom with other nucleophiles, especially if the ring is activated by other electron-withdrawing groups.

Further Ring Substitution: The existing fluoro and methoxy substituents direct further electrophilic substitution on the benzene ring. New groups can be introduced to explore electronic and steric effects.

Ketone Reduction: The central ketone carbonyl can be reduced to a secondary alcohol (a phenyl(pyridin-2-yl)methanol derivative). google.com This changes the geometry and electronic nature of the linker between the two aromatic rings. Such a reduction can be achieved using various reducing agents, such as sodium borohydride. This alcohol can then be used in further reactions, for instance, by converting it into an ether or ester.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. For 2-(3-Fluoro-6-methoxybenzoyl)pyridine, the FT-IR spectrum is expected to exhibit characteristic bands for the carbonyl, pyridine (B92270), and substituted benzene (B151609) moieties, as well as vibrations involving the fluorine and methoxy (B1213986) substituents.

The key functional groups and their expected vibrational frequencies are:

Carbonyl (C=O) Stretching: The benzoyl group's carbonyl stretch is one of the most prominent features in the IR spectrum, typically appearing in the region of 1650-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on both the phenyl and pyridyl rings.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and benzene rings are expected in the 3000-3100 cm⁻¹ region asianpubs.org.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bond in the pyridine ring typically appear in the 1400-1600 cm⁻¹ range.

C-O-C Stretching: The methoxy group will exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is anticipated around 1250-1200 cm⁻¹, while the symmetric stretch is expected near 1050-1000 cm⁻¹ .

C-F Stretching: The carbon-fluorine stretching vibration is typically strong and found in the 1250-1000 cm⁻¹ region researchgate.net. Its exact position can provide information about the electronic environment of the fluorine atom.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ region.

Intermolecular interactions, such as hydrogen bonding (if present in a protic solvent or co-crystal) or dipole-dipole interactions, can lead to shifts in the vibrational frequencies, particularly for the carbonyl group. Broadening of the C=O stretching band could indicate the presence of such interactions.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine and Benzene Rings
Carbonyl (C=O) Stretch1680 - 1650Benzoyl
Aromatic C=C and C=N Stretch1600 - 1400Pyridine and Benzene Rings
Asymmetric C-O-C Stretch1250 - 1200Methoxy Group
C-F Stretch1250 - 1000Fluoro Substituent
Symmetric C-O-C Stretch1050 - 1000Methoxy Group
Out-of-Plane C-H Bending900 - 650Pyridine and Benzene Rings

Note: The data in this table is predictive and based on typical frequency ranges for the respective functional groups in similar chemical environments.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, Raman spectroscopy would be particularly useful for analyzing:

Symmetric Vibrations: Symmetric stretching vibrations of non-polar bonds, which may be weak in the FT-IR spectrum, often show strong Raman scattering.

Low-Frequency Modes: Raman spectroscopy can probe low-frequency vibrations (below 400 cm⁻¹), which correspond to torsional and other whole-molecule motions. These modes are sensitive to the conformation of the molecule, such as the dihedral angle between the pyridine and benzene rings.

By comparing the experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, leading to a comprehensive understanding of the molecule's vibrational behavior and conformational preferences.

X-ray Crystallography

In a single crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

For this compound, a single crystal X-ray diffraction study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, providing experimental validation of the molecular geometry.

Conformation: The dihedral angles between the pyridine ring, the carbonyl group, and the substituted phenyl ring. This is crucial for understanding the steric and electronic interactions that govern the molecule's preferred shape.

Planarity: The degree of planarity of the aromatic rings and the extent to which the carbonyl group is twisted out of the plane of either ring.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as 2-benzoylpyridine (B47108) derivatives, provides insights into the expected molecular geometry. For instance, in the crystal structure of 2-benzoylpyridine semicarbazone, the dihedral angle between the pyridyl ring and the semicarbazone group is significant, indicating a non-planar conformation nih.gov. A similar non-planar arrangement is anticipated for this compound due to steric hindrance between the aromatic rings.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent interactions, which play a critical role in the physical properties of the solid.

For this compound, the following intermolecular interactions are likely to be significant in its crystal packing:

π-π Stacking: The aromatic pyridine and benzene rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds nih.gov.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen of the carbonyl or methoxy groups, or the nitrogen of the pyridine ring as acceptors, are expected to play a role in stabilizing the crystal structure.

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile, or in weaker C-H···F hydrogen bonds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. For 2-(3-Fluoro-6-methoxybenzoyl)pyridine, DFT calculations would identify the preferred bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy structure on the potential energy surface.

Furthermore, DFT can be employed to map out reaction energy profiles. This involves calculating the energy changes as the molecule undergoes a chemical reaction, identifying transition states and intermediates. This information is crucial for understanding the kinetics and mechanisms of reactions involving the title compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of thermochemical data such as enthalpy of formation, entropy, and Gibbs free energy. These methods are also invaluable for obtaining precise kinetic parameters, including activation energies, which govern the rates of chemical reactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Fukui functions are another conceptual tool derived from DFT that helps to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. By analyzing the Fukui functions for this compound, one could identify which atoms are most susceptible to reaction.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the study of its dynamic behavior over time.

Due to the presence of single bonds, the pyridine (B92270) and the fluoromethoxybenzoyl rings in this compound can rotate relative to each other. This gives rise to different spatial arrangements called conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the dihedral angles and calculating the corresponding energies, an energy landscape can be constructed. This landscape reveals the most populated conformations at a given temperature and the flexibility of the molecule. Studies on similar diaryl ketones have shown that the presence of substituents like fluorine can significantly influence the conformational preferences. nih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule moves, rotates, and interacts with its environment. This can provide insights into its solvation properties, conformational dynamics in solution, and how it might approach and interact with a biological target or another reactant.

Reaction Mechanism Elucidation through Computational Approaches

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states that are often difficult or impossible to observe experimentally.

A plausible synthetic route to this compound involves the reaction of a Grignard reagent derived from 3-fluoro-6-methoxyanisole with 2-cyanopyridine (B140075), or a related acylation reaction. operachem.comsioc-journal.cnleah4sci.com Density Functional Theory (DFT) is a widely used computational method to model such reactions. rug.nl By calculating the potential energy surface, chemists can map out the energetic landscape of the reaction, identifying the lowest energy path from reactants to products.

The transition state (TS) is a critical point on this pathway, representing the maximum energy barrier that must be overcome. Characterizing the TS is a cornerstone of mechanistic studies. rsc.org For the synthesis of this compound, a key step would be the nucleophilic attack of the organometallic reagent on the pyridine derivative. Computational modeling can pinpoint the geometry and energy of the transition state for this step. operachem.com For instance, in a Grignard-type reaction with 2-cyanopyridine, calculations would explore whether the reaction proceeds via a direct nucleophilic addition to the nitrile group or through a more complex mechanism involving single-electron transfer (SET) pathways. operachem.comnih.gov

A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, for example, the stretching of the forming carbon-carbon bond and the breaking of the carbon-magnesium bond in a Grignard reaction. operachem.com The energy of this transition state relative to the reactants gives the activation energy of the reaction, a crucial parameter for predicting reaction rates.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step

This table illustrates the type of data that would be generated from a DFT calculation on a proposed transition state for the synthesis of this compound. The values are representative for such a reaction.

ParameterValueDescription
Methodology DFT (e.g., B3LYP/6-31G*)Level of theory used for the calculation.
Activation Energy (ΔG‡) +22.5 kcal/molThe Gibbs free energy barrier for the reaction.
Imaginary Frequency -350 cm⁻¹The single imaginary frequency confirming a true transition state.
Key Bond Distances C(Grignard)-C(nitrile): 2.1 ÅThe forming carbon-carbon bond distance in the TS.
C-Mg: 2.3 ÅThe breaking carbon-magnesium bond distance in the TS.

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction, and computational models are essential for understanding these effects. researchgate.netnih.govresearchgate.net Solvent effects can be broadly categorized as either explicit or implicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and often provides a good approximation of how the solvent bulk stabilizes charged species or polar transition states. For the synthesis of this compound, a PCM calculation could predict how polar solvents might stabilize the transition state of a nucleophilic aromatic substitution (SNAr) reaction, thereby accelerating the reaction rate. nih.govrsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This is computationally more demanding but can be crucial when specific solvent-solute interactions, such as hydrogen bonding, play a key role. conicet.gov.ar For example, in the reaction of an amine with a fluoroaromatic compound, explicit solvent molecules can participate directly in the proton transfer steps, significantly altering the reaction barrier. researchgate.netconicet.gov.ar Studies on reactions involving ketones and aldehydes have shown that solvent polarity can influence reaction yields and kinetics, an effect that can be rationalized through computational modeling. acs.orgnih.gov

By comparing the calculated reaction profiles in different solvent models, researchers can make informed decisions about the optimal solvent for a particular synthetic transformation. orientjchem.org

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry is a highly reliable tool for predicting various spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. mdpi.comyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.govrsc.org DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. mdpi.comnih.gov The standard approach involves:

Optimizing the molecular geometry of this compound at a suitable level of theory.

Calculating the NMR isotropic shielding values for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). mdpi.com

Converting the calculated shielding values to chemical shifts by referencing them against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) or by using linear scaling factors derived from a set of known compounds. youtube.comnih.gov

This predictive power is particularly useful for assigning specific signals in complex spectra and for distinguishing between potential isomers. For this compound, DFT could precisely predict the chemical shift of the fluorine atom, which is highly sensitive to its electronic environment, and help assign the various aromatic protons and carbons. nih.govresearchgate.net

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

This table provides a hypothetical comparison of computationally predicted and experimentally observed NMR chemical shifts for this compound, demonstrating the typical accuracy of modern DFT methods.

AtomPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
¹⁹F -115.2-114.8-0.4
¹H (Py-H6) 8.658.68-0.03
¹³C (C=O) 192.5191.9+0.6
¹³C (C-F) 162.1161.7+0.4
¹³C (C-OMe) 158.9158.5+0.4

Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectra: After a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These can be directly compared to an experimental IR or Raman spectrum. For this compound, this would allow for the assignment of key vibrational modes, such as the carbonyl (C=O) stretch, the C-F stretch, and various aromatic ring vibrations.

Electronic Absorption Spectra: The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netrsc.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.govresearchgate.net For this compound, TD-DFT could identify the π → π* and n → π* transitions responsible for its UV-Vis absorption profile, helping to understand its photophysical properties. mdpi.com

Ligand Design Principles Utilizing the 2-Acylpyridine Motif

The 2-acylpyridine framework is a cornerstone in the design of chelating ligands due to a combination of favorable structural and electronic features. The pyridine ring provides a nitrogen donor atom with a lone pair of electrons readily available for coordination to a metal center. up.ac.za The adjacent acyl group introduces a carbonyl oxygen, which acts as a second donor atom. This arrangement allows 2-acylpyridines to function as bidentate ligands, forming stable five-membered chelate rings with metal ions.

The versatility of the 2-acylpyridine motif is further enhanced by the potential for modification. The acyl group can be derivatized, for example, by condensation with hydrazines or amines, to create tridentate or even higher-denticity ligands. researchgate.netnih.gov These modifications expand the coordination possibilities and allow for the synthesis of complexes with diverse geometries and properties.

The electronic properties of the ligand, and consequently the stability and reactivity of its metal complexes, can be finely tuned by introducing substituents on either the pyridine or the benzoyl ring. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the benzoyl ring are expected to modulate the electron density at the carbonyl oxygen and influence the metal-ligand bond strength. The position of these substituents also introduces specific steric constraints that can dictate the coordination geometry around the metal center.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with 2-acylpyridine ligands is typically straightforward, involving the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes is influenced by the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination number, and the reaction conditions.

Formation of Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form stable complexes with 2-acylpyridine ligands. The synthesis of these complexes is often achieved by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as ethanol, methanol, or acetonitrile. ias.ac.in The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. ias.ac.in The resulting solid complexes can then be isolated by filtration.

The stoichiometry of transition metal complexes with 2-acylpyridine derivatives can vary. Mononuclear complexes with metal-to-ligand ratios of 1:1 and 1:2 are common. For instance, with a bidentate 2-acylpyridine, a metal ion with a coordination number of four might form a [M(L)Cl₂] type complex or a [M(L)₂]²⁺ type complex. wikipedia.org Octahedral metal ions can form complexes with the stoichiometry [M(L)₂Cl₂] or [M(L)₃]²⁺. The specific stoichiometry is also influenced by the presence of other coordinating anions or solvent molecules.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination GeometryReference Compound Example
Cu(II)1:1, 1:2Square Planar, Distorted Octahedral[Cu(2-acetylpyridine-salicyloylhydrazone)Br] researchgate.net
Zn(II)1:1, 1:2Tetrahedral, Octahedral[Zn(2-acetylpyridine-salicyloylhydrazone)₂] researchgate.net
Ni(II)1:2Octahedral[Ni(2-acetylpyridine (N-benzoyl)glycyl hydrazone)Cl(H₂O)₂]Cl ias.ac.in
Co(II)1:2Octahedral[Co(2-acetylpyridine (N-benzoyl)glycyl hydrazone)Cl]Cl·2H₂O ias.ac.in
Fe(II)/Fe(III)1:2Octahedral[Fe(2,6-diacetylpyridine-bis(imine)) complex] rsc.org
Ru(II)1:2, 1:3Octahedral[Ru(bpy)₂(L)]²⁺ (where L is a pyridyl-based ligand) researchgate.net

Investigations into Main Group Metal Complexation

While less common than their transition metal counterparts, complexes of 2-acylpyridine ligands with main group metals are also of interest. The synthesis of these complexes can be achieved through similar methods, often involving the reaction of the ligand with a main group metal salt. nih.gov The coordination is typically dominated by electrostatic interactions between the hard metal cation and the nitrogen and oxygen donor atoms of the ligand.

Studies on related ligand systems, such as acylpyrazolones, have demonstrated the formation of stable complexes with main group metals like Mg(II), Ca(II), and other alkaline earth metals. nih.gov These complexes often exhibit octahedral coordination geometries, with the metal ion surrounded by two or three bidentate ligands and, in some cases, coordinated solvent molecules. nih.gov For this compound, complexation with main group metals is anticipated, and the stoichiometry would likely be governed by the size and charge of the metal ion.

Characterization of Coordination Compounds

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal center and for elucidating the electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting the coordination of 2-acylpyridine ligands. The stretching frequency of the carbonyl group (ν(C=O)) in the free ligand is typically observed in the range of 1650-1700 cm⁻¹. Upon coordination to a metal ion, the electron density is drawn from the C=O bond towards the metal, weakening the bond and causing a shift of the ν(C=O) band to a lower frequency (typically by 20-50 cm⁻¹). researchgate.net Similarly, the C=N stretching vibration of the pyridine ring, observed around 1600 cm⁻¹, often shifts to a higher frequency upon coordination, providing further evidence of metal-ligand bond formation. up.ac.za

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of 2-acylpyridine ligands provide information about the d-orbital splitting and the nature of the electronic transitions. In the visible region, d-d transitions, which are typically weak, can be observed. More intense bands in the UV region are often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. frontiersin.org The positions and intensities of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the ligand to a metal center leads to changes in the chemical shifts of the ligand's protons and carbons. Protons on the pyridine ring, particularly those closest to the nitrogen atom, typically experience a downfield shift upon coordination. up.ac.za

Spectroscopic TechniqueKey Observable FeatureInformation GainedTypical Shift/Range for 2-Acylpyridine Complexes
Infrared (IR)Shift in ν(C=O) stretchConfirmation of carbonyl oxygen coordinationShift to lower frequency by 20-50 cm⁻¹ researchgate.net
Infrared (IR)Shift in pyridine ring vibrationsConfirmation of pyridine nitrogen coordinationShift of band around 992 cm⁻¹ to higher frequency up.ac.za
UV-Visibled-d transitionsInformation on coordination geometry and ligand field strengthVaries with metal and geometry
UV-VisibleCharge Transfer (CT) bandsInformation on metal-ligand electronic interactionsTypically intense bands in the UV region frontiersin.org
¹H NMR (for diamagnetic complexes)Downfield shift of pyridine protonsConfirmation of coordination in solutionSignificant shifts for protons alpha to the nitrogen

Structural Analysis of Complex Architectures via X-ray Diffraction

Common coordination geometries include square planar for d⁸ metals like Pd(II) and Pt(II), tetrahedral for d¹⁰ metals like Zn(II) and Cd(II), and octahedral for many transition metals like Fe(II/III), Co(II), and Ni(II). ias.ac.inresearchgate.netrsc.org The bite angle of the bidentate 2-acylpyridine ligand (the N-M-O angle) is typically around 75-80°, which is a consequence of the formation of a stable five-membered chelate ring. The planarity of the ligand and the orientation of the benzoyl group relative to the pyridine ring are also key structural features that can be elucidated by X-ray diffraction.

Structural ParameterTypical Value/Observation for 2-Acylpyridine ComplexesSignificanceReference Compound Example
Coordination GeometryOctahedral, Square Planar, TetrahedralDepends on the metal ion and its oxidation stateDistorted pentagonal-bipyramidal for U(VI) researchgate.net
Metal-Nitrogen (Pyridine) Bond Length~2.0 - 2.2 ÅIndicates the strength of the M-N bondCu-N(central): 1.913(3) Å rsc.org
Metal-Oxygen (Carbonyl) Bond Length~2.0 - 2.3 ÅIndicates the strength of the M-O bondCu-O: 1.968(3) Å rsc.org
N-M-O Bite Angle~75 - 80°Characteristic of a five-membered chelate ring-

Structure Activity Relationship Sar and Molecular Recognition Studies Theoretical and in Vitro Contexts

Theoretical Frameworks of Structure-Activity Relationships for Benzoylpyridines

The biological activity of benzoylpyridines is intricately linked to the nature and position of substituents on both the benzoyl and pyridine (B92270) rings. nih.gov These modifications can alter the molecule's electronic properties, conformation, and ability to interact with target proteins. nih.gov SAR studies provide a systematic approach to understanding these effects, guiding the synthesis of more potent and selective compounds. mdpi.com

The introduction of a fluorine atom into a molecular scaffold can significantly impact its biological activity through various mechanisms. Fluorine's high electronegativity can create favorable multipolar interactions with protein backbones, particularly with carbonyl groups, which can enhance binding affinity. nih.gov In some instances, the substitution of a hydrogen atom with fluorine has been shown to increase potency by creating close contacts with specific residues in a binding pocket. nih.gov

The methoxy (B1213986) group is a common substituent in medicinal chemistry, valued for its ability to influence both steric and electronic properties of a molecule. nih.gov Electronically, the methoxy group has a dual nature; it acts as an electron-withdrawing group through inductive effects (-I) and an electron-donating group through mesomeric effects (+M). nih.gov This can lead to a more electron-rich π-system, which may favor interactions with electron-deficient regions of a target protein. nih.gov

From a steric perspective, the methoxy group can influence the conformation of the molecule and its fit within a binding site. nih.gov The presence of methoxy groups can lead to increased intermolecular interactions, potentially enhancing binding affinity. acs.org SAR studies have shown that the number and position of methoxy groups can significantly affect the antiproliferative activity of pyridine derivatives, with an increase in the number of these substituents sometimes leading to lower IC50 values. nih.gov

Functional Group Influence on Molecular Properties Potential Impact on Biological Activity
Fluoro GroupHigh electronegativity, creates multipolar interactions, stabilizes radical intermediates. nih.govmdpi.comEnhanced binding affinity, altered electronic properties for interaction.
Methoxy GroupElectron-donating (mesomeric) and electron-withdrawing (inductive) effects, steric bulk. nih.govIncreased intermolecular interactions, conformational influence, modulation of π-system electronics. nih.govacs.org

Computational Molecular Recognition Studies

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating how ligands like 2-(3-fluoro-6-methoxybenzoyl)pyridine interact with their biological targets at an atomic level. nih.gov These techniques provide insights into binding modes, interaction energies, and the dynamic nature of these interactions, which are invaluable for drug design and optimization.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows researchers to visualize potential binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov For benzoylpyridine derivatives, docking studies can help to rationalize observed SAR data by showing how different substituents influence the binding mode and interaction energies. nih.gov For example, docking simulations can reveal how the fluoro and methoxy groups of this compound contribute to its binding within a specific protein active site. nih.govnih.gov The binding energy, often calculated as a scoring function, provides an estimate of the ligand's affinity for the target. researchgate.net

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues (Predicted)
Thiazole-Pyridine Hybrid 8aSARS-CoV-2 Main Protease (6LU7)-8.6 researchgate.netstrath.ac.ukNot explicitly stated in the provided context.
NH2Py2TSARS-CoV-2 Main Protease (6LU7)-6.9 academie-sciences.frNot explicitly stated in the provided context.
NH2Py2TSARS-CoV-2 PLpro (6WUU)-6.8 academie-sciences.frNot explicitly stated in the provided context.
NH2Py2TSARS-CoV-2 Nsp3-MES (6W6Y)-7.4 academie-sciences.frNot explicitly stated in the provided context.

Note: The binding energies listed are for representative pyridine derivatives and are used here to illustrate the type of data obtained from molecular docking studies. The specific binding energy for this compound would depend on the target protein.

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the recognition process. nih.gov MD simulations track the movements of atoms over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.gov By simulating the behavior of the complex in a more realistic, dynamic environment, researchers can assess the stability of key interactions identified through docking and understand the thermodynamic properties of binding. researchgate.net Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the number of intermolecular hydrogen bonds over time are analyzed to evaluate the stability of the complex. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

No QSAR models specific to this compound or a closely related series of analogs were found. Such studies are crucial for correlating the physicochemical properties of a compound with its biological activity, thereby guiding the design of more potent and selective molecules.

Design Principles for Modulating Molecular Recognition

Strategic Substituent Placement for Tunable Interactions

Without experimental or theoretical binding data, it is not possible to analyze how the placement of the fluoro and methoxy groups on the benzoyl ring and the position of the benzoyl group on the pyridine ring influence its interaction with biological targets. SAR studies on other benzoylpyridine derivatives have shown that substituent placement can be critical for activity, but these findings cannot be directly extrapolated to the title compound without supporting evidence. researchgate.net

Scaffold Modifications for Tailored Binding Profiles

Similarly, the absence of research on this compound means there is no information on how modifications to its core benzoylpyridine scaffold could be used to tailor its binding profile.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

The structure of 2-(3-Fluoro-6-methoxybenzoyl)pyridine makes it a highly adaptable building block in organic synthesis. The pyridine (B92270) ring can be readily functionalized, and the benzoyl moiety offers a reactive handle for a variety of chemical transformations. This dual reactivity allows for its incorporation into a wide array of more complex molecular frameworks.

The pyridine nitrogen atom can be a site for alkylation or can coordinate with metal centers, which is a foundational step in the synthesis of many larger molecules and supramolecular structures. The benzoyl portion of the molecule, with its fluorine and methoxy (B1213986) substituents, presents opportunities for nucleophilic aromatic substitution or further electrophilic substitution reactions, allowing for the precise tuning of the electronic and steric properties of the final product. The modular synthesis of various benzoylpyridines has been demonstrated to be an efficient strategy for creating a library of electronically diverse compounds from readily available starting materials. epo.orgacs.org This highlights the general utility of the benzoylpyridine scaffold as a key intermediate.

Exploration of Catalytic or Co-Catalytic Properties in Organic Transformations

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with a wide range of metal ions. 2-Benzoylpyridine (B47108), a structurally related compound, is known to act as a bidentate ligand, binding to metal centers through both the pyridine nitrogen and the carbonyl oxygen. This chelation can stabilize the metal center and influence the outcome of catalytic reactions. For instance, 2-benzoylpyridine can form stable complexes with rhodium, which have shown enhanced activity in carbonylation reactions. smolecule.com

Development as a Precursor for Functional Materials (e.g., optoelectronic components, supramolecular assemblies)

The development of new materials with tailored optical and electronic properties is a major focus of modern materials science. Benzoylpyridine derivatives have recently emerged as promising candidates for applications in optoelectronic devices, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

Research has shown that materials incorporating a benzoylpyridine core can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. rsc.orgrsc.org A TADF material with a benzoylpyridine core has been reported to achieve a high external quantum efficiency of 18.4% in a blue-emitting OLED. rsc.org The specific substitutions on the benzoylpyridine structure are crucial for tuning the emission color and efficiency of the resulting device. rsc.org The presence of the fluoro and methoxy groups in this compound suggests its potential as a precursor for novel TADF emitters, where these substituents would play a key role in modulating the photophysical properties. epo.orgepo.org

Furthermore, the pyridine moiety is a well-established building block in supramolecular chemistry, capable of forming predictable, non-covalent interactions such as hydrogen bonds and metal-coordination bonds. researchgate.netresearchgate.netnih.govmdpi-res.com These interactions can be exploited to construct highly ordered, self-assembled structures like molecular cages, polymers, and metal-organic frameworks. The ability of this compound to act as a ligand, coupled with its potential for hydrogen bonding, makes it an attractive precursor for the rational design of new supramolecular assemblies with unique functions. researchgate.netnih.govmdpi-res.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoro-6-methoxybenzoyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing fluorine and methoxy groups onto a pyridine ring, followed by benzoylation. Fluorination may employ agents like KF in DMSO under controlled heating (80–100°C) . Methoxy group introduction via nucleophilic substitution requires anhydrous conditions to avoid hydrolysis. Optimization includes solvent selection (e.g., DMF for polar intermediates) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, methoxy singlet at ~3.9 ppm). X-ray crystallography provides definitive proof of molecular geometry, as seen in analogous pyridine derivatives .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar (hexane) solvents via saturation experiments.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via NMR for structural integrity .
  • Thermal Properties : Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures.

Advanced Research Questions

Q. How can contradictions in reported reaction yields or regioselectivity for fluorinated pyridine derivatives be resolved?

  • Methodological Answer : Systematic variation of catalysts (e.g., Pd vs. Cu for cross-coupling), solvent polarity, and temperature can identify optimal conditions. For regioselectivity issues, computational modeling (DFT) predicts electronic effects of substituents. Experimental validation via 19^{19}F NMR tracks fluorine incorporation efficiency .

Q. What computational approaches predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Binding Interactions : Molecular docking (AutoDock Vina) evaluates affinity for biological targets (e.g., enzymes), guided by crystallographic data from related heterocycles .

Q. How do substituent modifications (e.g., fluorine vs. methoxy position) influence biochemical interactions?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs synthesized via halogen exchange (e.g., Cl → F) or methoxy repositioning. Biological assays (e.g., enzyme inhibition) paired with molecular dynamics simulations reveal steric/electronic effects on binding. For example, 3-fluoro substitution may enhance metabolic stability compared to para-fluoro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.